(4-ethoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives has been well studied . Two variants are discussed for the synthesis of ethyl N-alkyl-N-(6-amino-5-formylpyrimidin-4-yl)-glycinate derivatives, which are converted by intramolecular cyclization under the influence of sodium methoxide to give methyl 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylates .Molecular Structure Analysis
The molecular structure of “(4-ethoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone” consists of a pyrrolo[2,3-d]pyrimidine core with an ethoxyphenyl group at the 4-position. The structure of pyrrolo[2,3-d]pyrimidine derivatives is characterized by a 5-membered ring consisting of three carbon atoms and two nitrogen centers at the 1- and 3-positions .Chemical Reactions Analysis
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives involves the reaction of 6-aryl-7-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-ones with 1-chloropropan-2-ol, 3-chloropropane-1,2-diol, and 2-(2-chloroethoxy)ethanol . Some 6-aryl-7-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-ones were converted to 2-(6-aryl-4-oxo-7-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-3-yl)acetohydrazides through intermediate esters .Wissenschaftliche Forschungsanwendungen
Synthesis and Potential in Imaging Agents
Research has shown the synthesis of complex pyrimidine derivatives for potential use as imaging agents in medical diagnostics. For instance, Wang et al. (2017) developed a new PET agent for imaging the LRRK2 enzyme in Parkinson's disease. This work highlights the role of pyrimidine derivatives in advancing neurological disease diagnostics, showcasing their significance in the synthesis of compounds with high specificity and binding affinity for targeted enzymes in the brain (Wang, Gao, Xu, & Zheng, 2017).
Structural and Crystallographic Studies
The structural analysis of pyrimidine derivatives, such as the work by Akkurt et al. (2003), provides fundamental insights into their molecular geometry, bonding interactions, and potential for forming stable crystalline structures. These studies are crucial for understanding the chemical and physical properties of these compounds, which can inform their application in drug design and material science (Akkurt, Sarıpınar, Öztürk, Yılmaz, & Fun, 2003).
Antimicrobial and Anticancer Activity
Several studies have synthesized pyrimidine derivatives to evaluate their biological activities, including antimicrobial and anticancer properties. For example, Chaudhari (2012) explored the antimicrobial activity of pyrimidine derivatives, which could lead to new therapeutic agents for treating infections. This research underscores the importance of pyrimidine derivatives in developing new antimicrobials with potential efficacy against drug-resistant strains (Chaudhari, 2012).
Chemical Synthesis and Novel Compound Development
The synthesis of novel pyrimidine derivatives with unique structural features has significant implications for chemical synthesis and drug development. The research by Sambaiah et al. (2017) on novel fused chromone–pyrimidine hybrids demonstrates the versatility of pyrimidine derivatives in synthesizing compounds with potential therapeutic applications, highlighting their role in expanding the chemical space for drug discovery (Sambaiah, Raghavulu, Kumar, Yennam, & Behera, 2017).
Anion Binding and Sensory Applications
Pyrimidine derivatives also find applications in the development of sensors and materials capable of specific ion or molecule recognition. Anzenbacher et al. (1999) synthesized calix[4]pyrrole derivatives containing pyrimidine units that exhibit specific anion binding properties. These materials have potential applications in environmental monitoring, analytical chemistry, and the development of sensory devices (Anzenbacher, Jursíková, Lynch, Gale, & Sessler, 1999).
Wirkmechanismus
Eigenschaften
IUPAC Name |
5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl-(4-ethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-2-20-13-5-3-11(4-6-13)15(19)18-8-12-7-16-10-17-14(12)9-18/h3-7,10H,2,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVVKWDNTOSUZFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CC3=CN=CN=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.